molecular formula C15H17F3O4SSi B6161862 7-methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate CAS No. 1027548-94-2

7-methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate

Cat. No. B6161862
CAS RN: 1027548-94-2
M. Wt: 378.4
InChI Key:
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Description

Synthesis Analysis

The synthesis of MNTS involves the treatment of 2-(trimethylsilyl)aryl trifluoromethanesulfonates with cesium fluoride in the presence of 15-crown-5 . This generates benzynes, which react with sodium trifluoromethanesulfinate followed by protonation with t BuOH under heating conditions, providing aryl triflones in moderated to good yields . Both symmetrical and unsymmetrical triflones were nicely accessed under the same reaction conditions .


Molecular Structure Analysis

The molecular structure of MNTS is complex due to the presence of multiple functional groups. It includes a naphthalene core, a methoxy group, a trimethylsilyl group, and a trifluoromethanesulfonate group.


Chemical Reactions Analysis

The chemical reactions involving MNTS are primarily centered around its trifluoromethanesulfonate group . This group is highly reactive and can participate in a variety of chemical reactions, including those involving benzynes .


Physical And Chemical Properties Analysis

The physical and chemical properties of MNTS are influenced by its various functional groups . For example, the trifluoromethanesulfonate group is highly electron-withdrawing, which can affect the compound’s reactivity .

Scientific Research Applications

Mechanism of Action

The mechanism of action of MNTS in chemical reactions is largely determined by its trifluoromethanesulfonate group . This group is highly electron-withdrawing, which makes it a good leaving group in many reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate involves the protection of the naphthalene ring with a trimethylsilyl group, followed by the triflation of the methoxy group with trifluoromethanesulfonic anhydride.", "Starting Materials": [ "2-methoxynaphthalene", "trimethylsilyl chloride", "triethylamine", "trifluoromethanesulfonic anhydride", "dichloromethane", "sodium bicarbonate", "brine" ], "Reaction": [ "Step 1: Protection of 2-methoxynaphthalene with trimethylsilyl chloride in the presence of triethylamine to yield 2-methoxy-1-(trimethylsilyl)naphthalene.", "Step 2: Triflation of 2-methoxy-1-(trimethylsilyl)naphthalene with trifluoromethanesulfonic anhydride in dichloromethane to yield 7-methoxy-1-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate.", "Step 3: Workup of the reaction mixture with sodium bicarbonate and brine to isolate the product." ] }

CAS RN

1027548-94-2

Molecular Formula

C15H17F3O4SSi

Molecular Weight

378.4

Purity

95

Origin of Product

United States

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